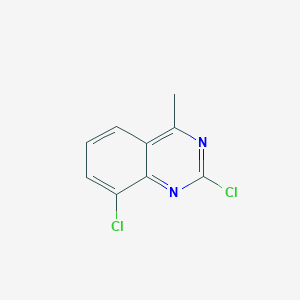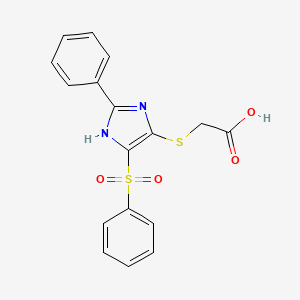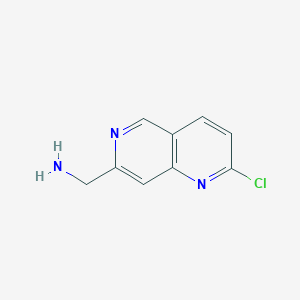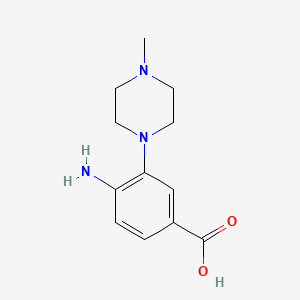![molecular formula C8H4BrClO2S2 B13921995 6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
6-Bromobenzo[b]thiophene-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromobenzo[b]thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C8H4BrClO2S2 and a molecular weight of 311.6 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and bromine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophene-3-sulfonyl chloride typically involves the bromination of benzo[b]thiophene followed by sulfonylation. The general synthetic route can be summarized as follows:
Bromination: Benzo[b]thiophene is brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This step introduces a bromine atom at the 6-position of the benzo[b]thiophene ring.
Sulfonylation: The brominated product is then treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position. This reaction is typically carried out under controlled temperature conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反应分析
Types of Reactions
6-Bromobenzo[b]thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or ethanol. Reactions are usually performed under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents like H2O2 or m-CPBA are used in solvents such as dichloromethane (DCM) or acetonitrile. Reactions are carried out at low temperatures to prevent over-oxidation.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Reduced Products: Formed by reduction of the bromine atom.
Oxidized Products: Formed by oxidation of the thiophene ring.
科学研究应用
6-Bromobenzo[b]thiophene-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science:
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
作用机制
The mechanism of action of 6-Bromobenzo[b]thiophene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
6-Bromobenzo[b]thiophene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Benzo[b]thiophene-3-sulfonyl chloride:
6-Chlorobenzo[b]thiophene-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and properties.
Uniqueness
6-Bromobenzo[b]thiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
属性
分子式 |
C8H4BrClO2S2 |
|---|---|
分子量 |
311.6 g/mol |
IUPAC 名称 |
6-bromo-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H4BrClO2S2/c9-5-1-2-6-7(3-5)13-4-8(6)14(10,11)12/h1-4H |
InChI 键 |
APCWKXVCMWQIMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)SC=C2S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


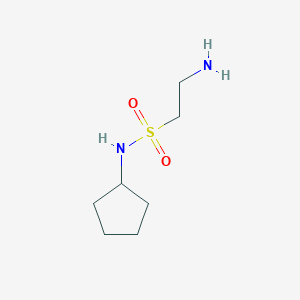
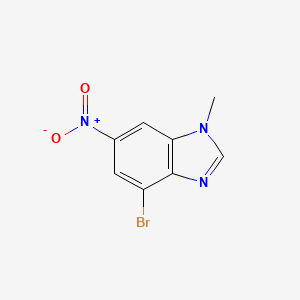
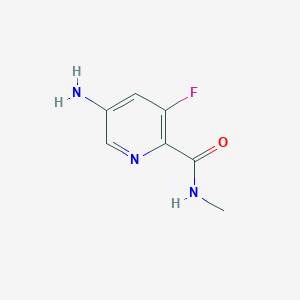

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)
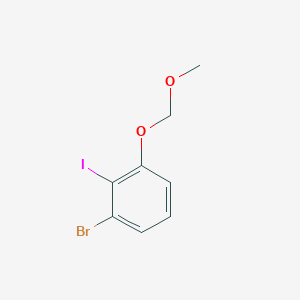

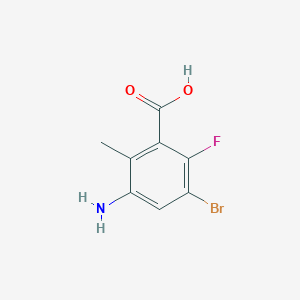
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
